2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid
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Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid is an organic compound with the molecular formula C14H18ClNO4. It is a derivative of propanoic acid, featuring a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a chlorophenyl group attached to the propanoic acid backbone. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The chlorophenyl group is introduced through a substitution reaction involving the corresponding chlorobenzene derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Reagents like trifluoroacetic acid or hydrochloric acid in methanol are used for Boc deprotection.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Deprotection Reactions: The major product is the free amine derivative of the compound.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
- **(S)-2-[(Tert-butoxycarbonyl)amino]-3-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)propanoic acid
- **(S)-3-Amino-2-(tert-butoxycarbonyl)aminopropanoic acid
Uniqueness: 2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specific peptides and other organic compounds where the chlorophenyl group plays a crucial role in the desired biological activity .
Properties
Molecular Formula |
C14H18ClNO4 |
---|---|
Molecular Weight |
299.75 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H18ClNO4/c1-13(2,3)20-12(19)16-14(4,11(17)18)9-5-7-10(15)8-6-9/h5-8H,1-4H3,(H,16,19)(H,17,18) |
InChI Key |
KRQDYFCBRKUYJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C1=CC=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
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